molecular formula C16H17NO2 B5849411 2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide

2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide

Cat. No.: B5849411
M. Wt: 255.31 g/mol
InChI Key: OLUFOKSGDSXQLS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)17-16(18)11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUFOKSGDSXQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methoxybenzoyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(2-methylphenyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(2-methylphenyl)ethanol.

    Substitution: Formation of 2-(2-halophenyl)-N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and pain perception.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

    2-(2-Hydroxyphenyl)-N-(2-methylphenyl)acetamide: Has a hydroxyl group instead of a methoxy group.

    2-(2-Methoxyphenyl)-N-(2-chlorophenyl)acetamide: Has a chlorine atom instead of a methyl group.

Uniqueness

2-(2-Methoxyphenyl)-N-(2-methylphenyl)acetamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl rings. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

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